molecular formula C35H33N3O4S B2937513 2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 681273-88-1

2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B2937513
CAS No.: 681273-88-1
M. Wt: 591.73
InChI Key: JJKHXDGWXLPLME-UHFFFAOYSA-N
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Description

2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a synthetic complex heterocyclic compound designed for advanced chemical and pharmaceutical research. Its molecular structure incorporates several pharmacologically significant moieties, including a benzyl-indole group, a dimethoxyphenyl-substituted dihydropyrazole, and a methoxyphenyl group. This unique combination suggests potential for multi-target biological activity, making it a valuable candidate for investigative applications. Research into structurally related compounds, particularly those featuring benzimidazole, pyrazole, and methoxy-substituted aromatic rings, has demonstrated a range of promising biological activities. For instance, novel benzimidazole-pyrazole hybrid molecules have shown significant anti-ulcerogenic activity, in some cases exceeding the efficacy of standard treatments like omeprazole in preclinical models (citation:5). Furthermore, methoxy- and hydroxyl-substituted chalcones and other derivatives are extensively studied for their potent antioxidant properties, which are crucial for investigating oxidative stress-related pathologies (citation:7). The specific mechanism of action for this compound is not yet fully characterized and is a subject for ongoing research. Its complex structure indicates it may interact with various enzymatic pathways. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound in drug discovery programs targeting specific receptors. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and profiling experiments prior to use.

Properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33N3O4S/c1-40-26-18-16-25(17-19-26)29-20-31(28-13-9-15-32(41-2)35(28)42-3)38(36-29)34(39)23-43-33-22-37(21-24-10-5-4-6-11-24)30-14-8-7-12-27(30)33/h4-19,22,31H,20-21,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKHXDGWXLPLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a complex organic molecule that incorporates several pharmacologically relevant motifs, including indole and pyrazole. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications based on existing literature.

Chemical Structure

The compound features a sulfanyl group linked to an indole and a pyrazole moiety, which are known for their diverse biological activities. The structural formula can be represented as:

C25H25N3O5S\text{C}_{25}\text{H}_{25}\text{N}_3\text{O}_5\text{S}

1. Anticancer Activity

Research indicates that compounds containing indole and pyrazole structures often exhibit significant anticancer properties. For instance, pyrazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The presence of the indole structure may enhance these effects due to its ability to interact with multiple biological targets.

2. Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis and subsequent inflammation . The specific compound may share these properties due to its structural similarities.

3. Antioxidant Activity

Compounds with indole and pyrazole scaffolds have shown antioxidant properties by scavenging free radicals and reducing oxidative stress in various biological systems . This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Case Studies

Several studies highlight the biological activities of related compounds:

  • A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications in their structure could lead to enhanced therapeutic efficacy .
  • Another investigation into indole derivatives revealed their potential as anti-inflammatory agents through the inhibition of NF-kB signaling pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Pyrazole Derivative AAnticancerInduces apoptosis via mitochondrial pathway
Indole Derivative BAnti-inflammatoryInhibits COX enzymes
Benzylindole Sulfanyl Compound CAntioxidantScavenges free radicals
2-(1-Benzylindol-3-yl)sulfanyl Compound DPotentially anticancerUnknown; further studies neededCurrent Review

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and synthetic differences between the target compound and related molecules:

Compound Name Core Structure Substituents/Functional Groups Synthesis Method Reference
Target Compound 3,4-dihydropyrazole - 2,3-Dimethoxyphenyl
- 4-Methoxyphenyl
- Benzylindol-3-yl sulfanyl
- Ethanone
Likely nucleophilic substitution (e.g., α-halogenated ketone + thiol intermediate)
2-(5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 4H-1,2,4-triazole - 2,4-Difluorophenyl
- Phenylsulfonyl
- Ethanone
Sodium ethoxide-mediated reaction with α-halogenated ketone
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone 4,5-dihydropyrazole - Phenyl
- Indol-3-yl
- Pyridinyl methanone
Condensation of hydrazine derivatives with ketones
1-(3,4-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone 4H-1,2,4-triazole - 3,4-Dimethoxyphenyl
- 4-Methylphenyl
- Pyridinyl
- Sulfanyl-ethanone
Unspecified, but likely similar to triazole-thiol coupling
Key Observations:

Core Heterocycles: The target’s 3,4-dihydropyrazole core contrasts with triazole-based analogues (e.g., ). Pyrazole derivatives (e.g., ) share similar synthetic pathways but lack the sulfanyl bridge and methoxy substituents.

Indole vs.

Synthetic Methods :

  • Triazole-based compounds () often employ sodium ethoxide to deprotonate thiols, enabling nucleophilic attack on α-halogenated ketones. Similar steps are plausible for the target.
  • Indole-containing analogues () utilize hydrazine cyclization, suggesting adaptability in the target’s synthesis.

Physicochemical and Electronic Properties

  • Electron-Donating vs. In contrast, sulfonyl () or fluorophenyl () groups reduce electron density, altering reactivity and binding profiles.

Crystallographic and Computational Insights

  • Structural Validation :
    • Programs like SHELXL and ORTEP () are widely used for crystallographic refinement of similar compounds, ensuring accurate determination of molecular geometries.
  • Computational Studies :
    • Density functional theory (DFT) methods () could predict electronic properties, such as HOMO-LUMO gaps, to compare the target’s reactivity with analogues.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can purity be validated?

  • Methodology : Multi-step synthesis typically involves coupling the benzylindole sulfanyl moiety with the dihydropyrazol-ethanone core via nucleophilic substitution or palladium-catalyzed cross-coupling. Purification may require column chromatography (silica gel, gradient elution) followed by recrystallization.
  • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. Structural confirmation uses 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Spectroscopy : 1H^1H-NMR (to resolve methoxy and aromatic protons), 13C^{13}C-NMR for carbonyl and heterocyclic carbons, and IR for thioether (C–S) and ketone (C=O) functional groups.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement and ORTEP-3 for visualization. Thermal parameters and hydrogen bonding networks are analyzed to confirm stereochemistry .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Assays : In vitro enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity screening (MTT assay on cancer cell lines). Dose-response curves (IC50_{50}) are generated using non-linear regression. Include positive controls (e.g., staurosporine) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure analysis of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange (Becke 1993) and gradient-corrected correlation (Lee-Yang-Parr 1988) for accurate HOMO-LUMO gap calculations. Basis sets like 6-311++G(d,p) model polarization and dispersion effects. Solvent interactions are simulated via PCM or COSMO .
  • Validation : Compare computed vibrational frequencies (IR) and 13C^{13}C-NMR chemical shifts with experimental data. Deviations >5% necessitate re-evaluation of functional/basis set choices.

Q. How should conflicting bioactivity data from different experimental setups be resolved?

  • Analysis : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Assess matrix effects (e.g., organic degradation in prolonged assays) via stability studies (HPLC monitoring). Statistical tools like ANOVA identify batch-to-batch variability .

Q. What challenges arise in crystallographic refinement due to conformational flexibility?

  • Approach : Use SHELXL’s restraints for flexible groups (e.g., methoxy substituents). Twinning and disorder are addressed via PLATON’s SQUEEZE for solvent masking. Multi-temperature crystallography (100–300 K) resolves thermal motion ambiguities .

Q. How can reaction conditions be optimized for scalability without compromising yield?

  • Design : Apply Design of Experiments (DoE) to variables (temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) identifies optimal conditions. Kinetic studies (GC-MS monitoring) pinpoint rate-limiting steps .

Data Contradiction and Reproducibility

Q. Why might computational predictions of reactivity conflict with experimental results?

  • Root Cause : DFT often neglects solvent dynamics or transition-state entropy. Validate with microkinetic models or QM/MM simulations. Experimentally, probe intermediates via in situ FTIR or trapping experiments .

Q. How to address discrepancies in reported biological IC50_{50} values across labs?

  • Resolution : Standardize assay protocols (e.g., ATP concentration in kinase assays). Use reference compounds and inter-lab round-robin testing. Metadata (cell passage number, serum batch) must be rigorously documented .

Methodological Best Practices

  • Synthesis : Include inert atmosphere (N2_2/Ar) for thioether stability.
  • Crystallography : Collect high-resolution data (≤1.0 Å) to resolve disorder.
  • DFT : Benchmark multiple functionals (e.g., M06-2X for non-covalent interactions) .

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